molecular formula C17H21BO3 B15317571 [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol

[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol

Cat. No.: B15317571
M. Wt: 284.2 g/mol
InChI Key: XWCCPPSPBOPRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol: is a boronic acid derivative with a naphthalene backbone. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol typically involves the reaction of naphthalen-1-ylmethanol with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis. It can also participate in oxidation and reduction reactions, as well as substitution reactions.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: : Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

  • Suzuki-Miyaura Coupling: : Biaryl compounds.

  • Oxidation: : Naphthalene derivatives with higher oxidation states.

  • Reduction: : Reduced naphthalene derivatives.

  • Substitution: : Substituted naphthalene derivatives.

Scientific Research Applications

This compound is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol exerts its effects involves the formation of boronic esters and subsequent cross-coupling reactions. The molecular targets and pathways involved are typically the carbon-boron bonds, which are crucial in forming biaryl compounds and other complex structures.

Comparison with Similar Compounds

[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol: is unique due to its naphthalene backbone and boronic acid functionality. Similar compounds include other boronic acid derivatives like phenylboronic acid and biphenylboronic acid. the presence of the naphthalene ring system in this compound provides enhanced stability and reactivity compared to simpler boronic acids.

List of Similar Compounds

  • Phenylboronic acid

  • Biphenylboronic acid

  • Naphthalene-2-boronic acid

  • 4,4'-Biphenyldiboronic acid

Properties

Molecular Formula

C17H21BO3

Molecular Weight

284.2 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15/h5-10,19H,11H2,1-4H3

InChI Key

XWCCPPSPBOPRHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.